molecular formula C10H7BrClNO B599079 3-Bromo-5-chloro-4-hydroxy-8-methylquinoline CAS No. 1204811-71-1

3-Bromo-5-chloro-4-hydroxy-8-methylquinoline

Cat. No.: B599079
CAS No.: 1204811-71-1
M. Wt: 272.526
InChI Key: PLVGJQZMQSQXGM-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-hydroxy-8-methylquinoline is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-4-hydroxy-8-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and chlorination of 8-methylquinoline, followed by oxidation to introduce the ketone functionality at the 4-position. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-4-hydroxy-8-methylquinoline can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the ketone group to an alcohol.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group yields the corresponding alcohol, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Bromo-5-chloro-4-hydroxy-8-methylquinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-hydroxy-8-methylquinoline involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chloroquinolin-4(1H)-one
  • 8-Methylquinolin-4(1H)-one
  • 5-Chloro-8-methylquinolin-4(1H)-one

Uniqueness

3-Bromo-5-chloro-4-hydroxy-8-methylquinoline stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1204811-71-1

Molecular Formula

C10H7BrClNO

Molecular Weight

272.526

IUPAC Name

3-bromo-5-chloro-8-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H7BrClNO/c1-5-2-3-7(12)8-9(5)13-4-6(11)10(8)14/h2-4H,1H3,(H,13,14)

InChI Key

PLVGJQZMQSQXGM-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)Cl)C(=O)C(=CN2)Br

Synonyms

3-Bromo-5-chloro-4-hydroxy-8-methylquinoline

Origin of Product

United States

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